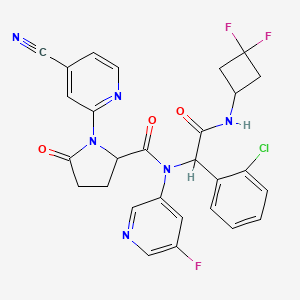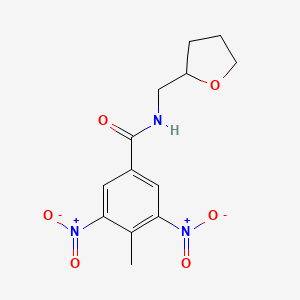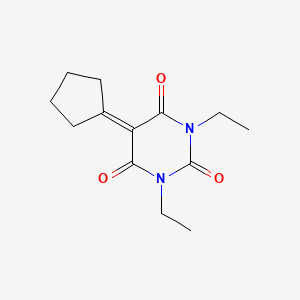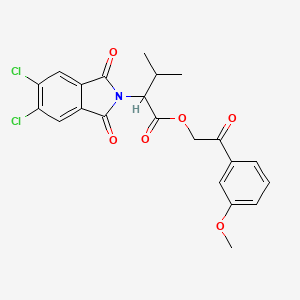
Glycinamide, 1-(4-cyano-2-pyridinyl)-5-oxo-L-prolyl-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-N2-(5-fluoro-3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ivosidenib is a small molecule inhibitor of isocitrate dehydrogenase-1, which is mutated in several forms of cancer. It is primarily used in the treatment of acute myeloid leukemia and cholangiocarcinoma. The compound works by decreasing the abnormal production of the oncometabolite 2-hydroxyglutarate, leading to the differentiation of malignant cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ivosidenib can be synthesized through a multi-step process involving the coupling of various intermediatesThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Ivosidenib involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing the production of by-products and waste. Techniques such as crystallization and chromatography are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ivosidenib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in Ivosidenib.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of Ivosidenib, while substitution reactions can introduce new functional groups, altering the compound’s properties .
Wissenschaftliche Forschungsanwendungen
Ivosidenib has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of isocitrate dehydrogenase-1 and its effects on cellular metabolism.
Biology: Employed in research to understand the role of isocitrate dehydrogenase-1 mutations in cancer development and progression.
Medicine: Investigated for its therapeutic potential in treating various cancers, including acute myeloid leukemia and cholangiocarcinoma.
Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug development
Wirkmechanismus
Ivosidenib works by inhibiting the mutated isocitrate dehydrogenase-1 enzyme, which is responsible for the abnormal production of the oncometabolite 2-hydroxyglutarate. By blocking this enzyme, Ivosidenib reduces the levels of 2-hydroxyglutarate, leading to the differentiation of malignant cells into more normal cells. This mechanism involves the molecular targets and pathways associated with cellular metabolism and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Enasidenib: Another inhibitor targeting isocitrate dehydrogenase-2, used in the treatment of acute myeloid leukemia.
Vorasidenib: A dual inhibitor of isocitrate dehydrogenase-1 and isocitrate dehydrogenase-2, used in the treatment of glioma.
Olutasidenib: A selective inhibitor of isocitrate dehydrogenase-1, similar to Ivosidenib
Uniqueness
Ivosidenib is unique in its specificity for isocitrate dehydrogenase-1 and its ability to reduce the production of 2-hydroxyglutarate, making it a valuable therapeutic agent for cancers with isocitrate dehydrogenase-1 mutations. Its effectiveness in treating acute myeloid leukemia and cholangiocarcinoma sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C28H22ClF3N6O3 |
|---|---|
Molekulargewicht |
583.0 g/mol |
IUPAC-Name |
N-[1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40) |
InChI-Schlüssel |
WIJZXSAJMHAVGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride](/img/structure/B12467736.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B12467742.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B12467753.png)
![N-(2,4-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B12467756.png)

![4-[2-(2,6-difluorophenyl)-5-(2-fluorophenyl)-1H-imidazol-4-yl]pyridine](/img/structure/B12467760.png)

![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12467779.png)
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12467782.png)


![N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide](/img/structure/B12467805.png)
![methyl N~6~-[(benzyloxy)carbonyl]-N~2~-(tert-butoxycarbonyl)lysylalanylphenylalanylphenylalaninate](/img/structure/B12467810.png)

